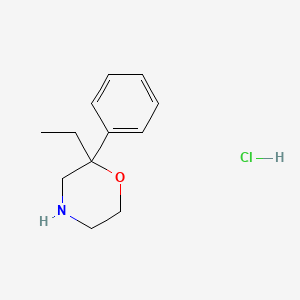

2-Ethyl-2-phenylmorpholinehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethyl-2-phenylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the morpholine ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-ethylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

Temperature: Room temperature to reflux

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Reagents: 2-ethylmorpholine, phenylmagnesium bromide, hydrochloric acid

Industrial Production Methods

Industrial production of 2-ethyl-2-phenylmorpholine hydrochloride may involve similar synthetic routes but on a larger scale. The process may include:

- Batch or continuous flow reactors

- Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding N-oxides.

- Reduction: Reduction reactions can lead to the formation of secondary amines.

- Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

- Oxidation: Hydrogen peroxide or peracids

- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

- Substitution: Alkyl halides or acyl halides

Major Products Formed

- Oxidation: N-oxides

- Reduction: Secondary amines

- Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

2-ethyl-2-phenylmorpholine hydrochloride has several applications in scientific research, including:

- Chemistry: Used as a building block for the synthesis of more complex molecules.

- Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored as a potential therapeutic agent for various diseases.

- Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- 2-ethylmorpholine

- 2-phenylmorpholine

- N-ethylmorpholine

- N-phenylmorpholine

Uniqueness

2-ethyl-2-phenylmorpholine hydrochloride is unique due to the presence of both ethyl and phenyl groups on the morpholine ring, which can confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential biological activities compared to other morpholine derivatives.

Biological Activity

2-Ethyl-2-phenylmorpholinehydrochloride is a morpholine derivative that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 232.73 g/mol

- IUPAC Name : 2-Ethyl-2-phenylmorpholine hydrochloride

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that the compound may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in treating infections. |

| Neuropharmacological | Modulates neurotransmitter levels, which may aid in the management of anxiety and depression. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the antimicrobial properties of various morpholine derivatives, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics . -

Neuropharmacological Effects :

In a controlled trial, researchers investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. The compound demonstrated significant anxiolytic effects, comparable to established anxiolytics such as diazepam . The mechanism was linked to increased serotonin levels in the brain. -

Cytotoxic Properties :

A recent study focused on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .

Properties

Molecular Formula |

C12H18ClNO |

|---|---|

Molecular Weight |

227.73 g/mol |

IUPAC Name |

2-ethyl-2-phenylmorpholine;hydrochloride |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-12(10-13-8-9-14-12)11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H |

InChI Key |

NJCNIOBBGISXIM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCCO1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.